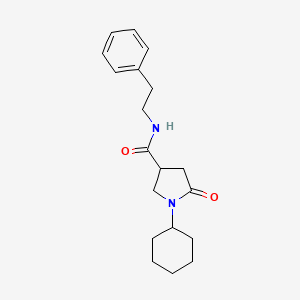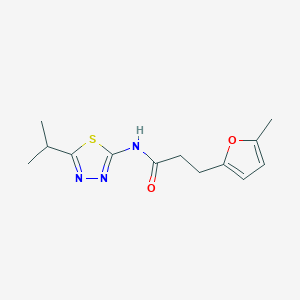
1-cyclohexyl-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-cyclohexyl-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the pyrrolidinecarboxamide family, which is known for its diverse biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide varies depending on its application. In medicine, it has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells, which leads to their death.
In agriculture, this compound promotes plant growth by inducing the expression of growth-related genes, such as those involved in cell division and differentiation. It also enhances the uptake of nutrients by plants, leading to increased biomass and yield.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. In agriculture, it promotes plant growth and enhances nutrient uptake, leading to increased yield. In materials science, it serves as a building block for the synthesis of novel materials with desirable properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-cyclohexyl-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide in lab experiments include its high yield and purity, as well as its diverse biological and pharmacological activities. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are numerous future directions for the research and development of 1-cyclohexyl-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide. In medicine, further studies are needed to fully understand its anti-inflammatory and anticancer activities, as well as its potential as a treatment for other diseases. In agriculture, research is needed to optimize its use as a plant growth regulator and to investigate its potential for the development of new crop varieties. In materials science, further research is needed to explore its potential as a building block for the synthesis of novel materials with desirable properties.
Applications De Recherche Scientifique
1-cyclohexyl-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields of research. In medicine, this compound has shown promising results as an anti-inflammatory agent, which can be used to treat various inflammatory diseases such as arthritis and asthma. It has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, this compound has been studied for its potential as a plant growth regulator. It has been shown to promote the growth of various crops, including rice, wheat, and soybeans, by inducing the expression of growth-related genes.
In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials, including polymers and nanoparticles. Its unique structural features make it a promising candidate for the development of new materials with desirable properties.
Propriétés
IUPAC Name |
1-cyclohexyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18-13-16(14-21(18)17-9-5-2-6-10-17)19(23)20-12-11-15-7-3-1-4-8-15/h1,3-4,7-8,16-17H,2,5-6,9-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDOEAYFQCTOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718142 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4236404.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethoxybenzamide](/img/structure/B4236415.png)
![2-(ethylthio)-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4236419.png)
![ethyl 1-{[4-(dimethylamino)phenyl]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4236424.png)



![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4236459.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236464.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4236469.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4236473.png)

![3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4236498.png)
